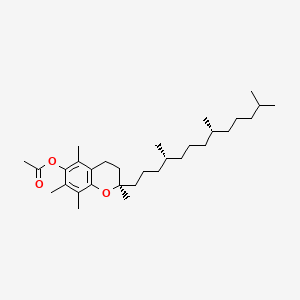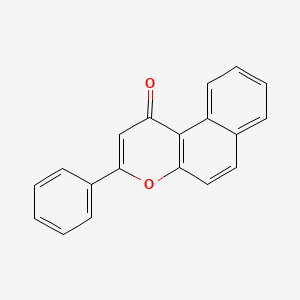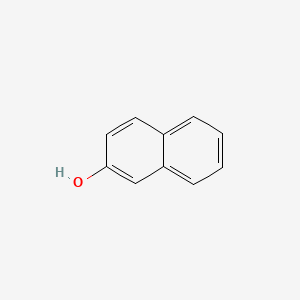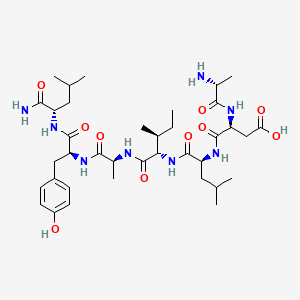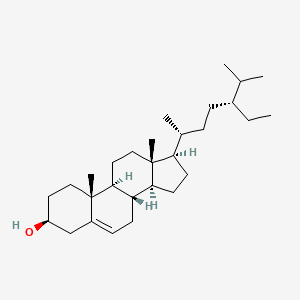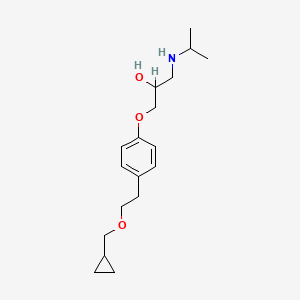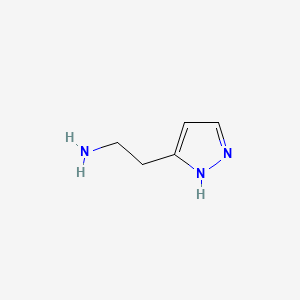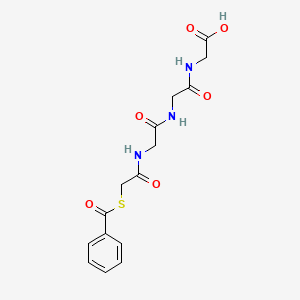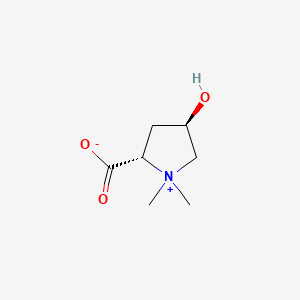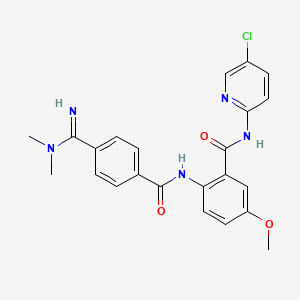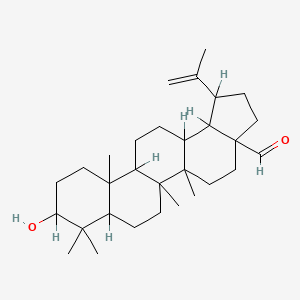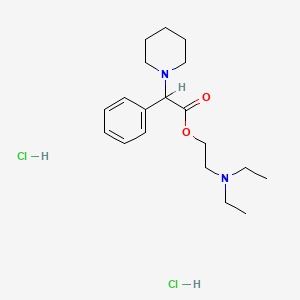
Bietamiverine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bietamiverine dihydrochloride is a chemical compound known for its antispasmodic properties. It is used primarily in the medical field to relieve muscle spasms. The compound is a derivative of Bietamiverine, which is a biochemical spasmodic drug .
Métodos De Preparación
Bietamiverine dihydrochloride can be synthesized through several methods:
Reaction of Piperidine with Phenylchloroacetic Acid Ethyl Ester: This method involves reacting piperidine with phenylchloroacetic acid ethyl ester in chloroform.
Reaction of B-diethylaminoethyl Phenylbromoacetate with Piperidine: This method involves reacting b-diethylaminoethyl phenylbromoacetate with piperidine in chloroform.
Reaction of Ethyl A-(1-piperidyl)phenylacetate with B-diethylaminoethyl Chloride: This method involves reacting ethyl a-(1-piperidyl)phenylacetate with b-diethylaminoethyl chloride.
Industrial production methods typically involve large-scale synthesis using these reactions under controlled conditions to ensure purity and yield.
Análisis De Reacciones Químicas
Bietamiverine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bietamiverine dihydrochloride has several scientific research applications:
Chemistry: It is used in the study of antispasmodic agents and their chemical properties.
Biology: The compound is used to investigate muscle spasm mechanisms and potential treatments.
Medicine: It is researched for its potential therapeutic uses in treating conditions involving muscle spasms.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Bietamiverine dihydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist to these receptors, inhibiting their activity and thereby reducing muscle spasms. The molecular targets include muscarinic acetylcholine receptor M1, M2, and M3, with specific binding affinities .
Comparación Con Compuestos Similares
Bietamiverine dihydrochloride is unique compared to other antispasmodic compounds due to its specific chemical structure and mechanism of action. Similar compounds include:
Papaverine: Another antispasmodic agent with a different mechanism of action.
Dicyclomine: Used to treat irritable bowel syndrome and has antispasmodic properties.
This compound stands out due to its specific receptor targets and chemical stability .
Propiedades
Número CAS |
2691-46-5 |
|---|---|
Fórmula molecular |
C19H31ClN2O2 |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clave InChI |
XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Apariencia |
Solid powder |
| 2691-46-5 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
479-81-2 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bietamiverine dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


